molecular formula C14H22N2O3 B14868270 Tert-butyl 3-(furan-2-ylmethyl)piperazine-1-carboxylate

Tert-butyl 3-(furan-2-ylmethyl)piperazine-1-carboxylate

Cat. No.: B14868270
M. Wt: 266.34 g/mol
InChI Key: BCXZMCRZKGNJJH-UHFFFAOYSA-N
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Description

®-3-Furan-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that features a furan ring, a piperazine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Furan-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and is suitable for sterically demanding and acid-labile substrates.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often involves the reaction of carboxylic acids with tert-butyl alcohol in the presence of strong acids like sulfuric acid . Alternatively, tert-butyl esters can be synthesized using tert-butylating agents such as di-tert-butyl dicarbonate (Boc2O) or tert-butyl trichloroacetimidate .

Chemical Reactions Analysis

Types of Reactions

®-3-Furan-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, DCC, DMAP

Major Products

    Oxidation: Oxidized furan derivatives

    Reduction: Alcohol derivatives

    Substitution: Substituted piperazine derivatives

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Furan-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester is unique due to the presence of both a furan ring and a piperazine ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

IUPAC Name

tert-butyl 3-(furan-2-ylmethyl)piperazine-1-carboxylate

InChI

InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16-7-6-15-11(10-16)9-12-5-4-8-18-12/h4-5,8,11,15H,6-7,9-10H2,1-3H3

InChI Key

BCXZMCRZKGNJJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=CO2

Origin of Product

United States

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